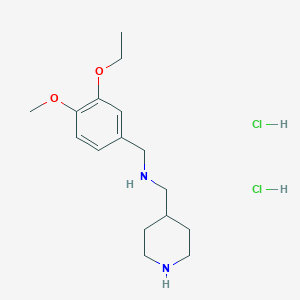![molecular formula C18H22N2O2S B4728454 4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4728454.png)
4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide
Übersicht
Beschreibung
4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate various biological processes.
Wirkmechanismus
The mechanism of action of 4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide has several advantages for use in laboratory experiments, including its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. It is also relatively easy to synthesize, and has been shown to be stable under a variety of experimental conditions. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide. One area of interest is the development of new derivatives of this compound that may have improved pharmacological properties, such as increased solubility or more potent activity against specific targets. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, to enhance its effects and improve its therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify additional targets that may be relevant for its use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide has been used in a number of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory properties, and has been used to investigate the role of inflammation in the development of various diseases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-2-(4-phenylbutanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-14-12(2)23-18(16(14)17(19)22)20-15(21)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKUGCXNGNDGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate](/img/structure/B4728399.png)
![2-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4728400.png)
![N-cyclohexyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4728406.png)
![N'-[(4-bromo-2-thienyl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4728408.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4728413.png)
![2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4728418.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728419.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4728423.png)

![2,2-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B4728440.png)
![3-phenyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4728455.png)
